Lewis A Trisaccharide, Methyl Glycoside
Description
Molecular Structural Components and Linkage Analysis
The trisaccharide structure comprises three distinct monosaccharide units: beta-D-galactose, alpha-L-fucose, and N-acetyl-beta-D-glucosamine. The galactose residue forms a (1→3) glycosidic linkage with the glucosamine unit, while the fucose residue creates an (1→4) linkage with the same glucosamine moiety, resulting in a branched trisaccharide architecture. The methyl glycoside modification involves attachment of a methyl group to the anomeric carbon of the reducing N-acetylglucosamine residue, preventing further glycosidic bond formation and stabilizing the compound for analytical studies.
The International Nonproprietary Names and Medicines Chemical Identifier (InChI) string provides a unique computational representation: InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1. This identifier encodes the complete stereochemical information and connectivity pattern, enabling precise structural reconstruction and database searching.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCROZRVVJQWNN-QITCBKQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857928 | |
| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186315-40-2 | |
| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Lewis A Trisaccharide, Methyl Glycoside is a complex carbohydrate that is synthesized by the chemical modification of an oligosaccharide
Mode of Action
It is known that the compound undergoes fragmentation in the gas phase, a process that is essential for its identification and assignment by mass spectrometric methods such as esi-ms. The comparison between the underivatized and the methylated species has shown that the reducing end plays a key role in this mechanism.
Pharmacokinetics
It is known that the compound is soluble in methanol and water, which suggests that it may be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.
Result of Action
It is known that the main product of the fragmentation are y-type fragment ions and a combination of y-type fragmentation and the loss of water at the reducing end.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in methanol and water suggests that its action may be influenced by the hydration status of the body. Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20°C.
Biochemical Analysis
Biochemical Properties
It is known that the reducing end plays a key role in its fragmentation mechanism. The main product of the fragmentation are Y-type fragment ions and a combination of Y-type fragmentation and the loss of water at the reducing end.
Molecular Mechanism
The molecular mechanism of Lewis A Trisaccharide, Methyl Glycoside involves a complex fragmentation process. The [M + H] + species of Lewis A Trisaccharide and this compound were studied by ESI-MS with FT-ICR as mass analyzer with respect to their fragmentation mechanism. The comparison between the underivatized and the methylated species has shown that the reducing end plays a key role in this mechanism.
Biological Activity
Lewis A trisaccharide methyl glycoside (Lewis A Me) is a complex carbohydrate that has garnered significant attention in biomedical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with cellular systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
Lewis A trisaccharide methyl glycoside has the molecular formula CHO and a molecular weight of approximately 543.52 g/mol. Its structure comprises multiple hydroxyl groups and a methoxy group, which enhance its reactivity and interaction with biological systems. The compound is characterized by its ability to mimic natural oligosaccharides involved in cell signaling and adhesion processes.
Immunological Functions
Research indicates that Lewis A Me plays a significant role in immunology, particularly in modulating immune responses. It has been shown to inhibit tumor progression by interfering with tumor cell adhesion to endothelial cells, thereby potentially reducing metastasis. This property is crucial in cancer biology, where the ability of cancer cells to adhere to blood vessel linings is a key step in metastasis.
Interaction with Selectins
Lewis A Me exhibits specific binding affinities with selectins, which are cell adhesion molecules involved in leukocyte trafficking and inflammation. Studies have demonstrated that Lewis A Me can effectively inhibit the binding of leukocytes to endothelial cells by blocking selectin interactions. This mechanism highlights its potential as an anti-inflammatory agent .
Comparative Analysis with Other Compounds
To better understand the unique properties of Lewis A Me, it is essential to compare it with other related compounds. The following table summarizes some comparable trisaccharides and their biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Lewis X trisaccharide methyl glycoside | CHO | Exhibits anti-inflammatory properties; binds selectins |
| Fucosylated Lewis A trisaccharide | CHO | Contains fucose; enhances binding affinity to selectins |
| Galactosylated Lewis A derivative | CHO | Modifies immune response through galactose interactions |
The structural similarities among these compounds underscore the importance of specific sugar moieties in determining biological activity and interactions with cellular receptors.
Case Studies and Research Findings
Recent studies have further elucidated the mechanisms through which Lewis A Me exerts its biological effects:
- Inhibition of Tumor Cell Adhesion : One study demonstrated that Lewis A Me significantly reduced the adhesion of cancer cells to endothelial cells in vitro, suggesting a potential therapeutic avenue for preventing metastasis.
- Selectin Binding Studies : Another research effort focused on the binding dynamics between Lewis A Me and various selectins using surface plasmon resonance (SPR). The results indicated a high affinity of Lewis A Me for E-selectin, which is critical during inflammatory responses .
- Mass Spectrometry Analysis : Investigations using electrospray ionization mass spectrometry (ESI-MS) revealed insights into the fragmentation patterns of Lewis A Me, providing a deeper understanding of its structural stability and reactivity under physiological conditions .
Scientific Research Applications
Structural Characteristics
Lewis A trisaccharide, methyl glycoside has the molecular formula and a molecular weight of approximately 543.52 g/mol. Its structure consists of multiple hydroxyl groups and a methoxy group, enhancing its reactivity and biological interactions. The compound is known for mimicking natural oligosaccharides involved in cell signaling and adhesion processes.
Immunological Functions
Research indicates that Lewis A methyl glycoside plays a significant role in modulating immune responses. It has been shown to inhibit tumor progression by interfering with tumor cell adhesion to endothelial cells, potentially reducing metastasis. This property is crucial in cancer biology, where the ability of cancer cells to adhere to blood vessel linings is a key step in metastasis.
Interaction with Selectins
Lewis A methyl glycoside exhibits specific binding affinities with selectins, which are cell adhesion molecules involved in leukocyte trafficking and inflammation. Studies have demonstrated that it can effectively inhibit the binding of leukocytes to endothelial cells by blocking selectin interactions, highlighting its potential as an anti-inflammatory agent.
- Inhibition of Tumor Cell Adhesion : One study demonstrated that Lewis A methyl glycoside significantly reduced the adhesion of cancer cells to endothelial cells in vitro, suggesting a potential therapeutic avenue for preventing metastasis .
- Selectin Binding Studies : Another research effort focused on the binding dynamics between Lewis A methyl glycoside and various selectins using surface plasmon resonance (SPR). The results indicated a high affinity of Lewis A methyl glycoside for E-selectin, which is critical during inflammatory responses .
- Mass Spectrometry Analysis : Investigations using electrospray ionization mass spectrometry (ESI-MS) revealed insights into the fragmentation patterns of Lewis A methyl glycoside, providing a deeper understanding of its structural stability and reactivity under physiological conditions .
Pharmacological Applications
This compound is increasingly being considered in pharmacological research due to its functional roles in molecular recognition processes and disease states. Key applications include:
- Carbohydrate-based diagnostics : Utilization in glycan imaging techniques and microarray platforms.
- Synthetic oligosaccharide vaccines : Development against infectious diseases (e.g., HIV) and cancer.
- Glycomimetic drugs : Potential for therapeutic applications due to their ability to mimic natural glycans involved in disease processes .
Chemical Reactions Analysis
Glycosylation Reactions
Glycosylation is central to synthesizing Lea-MG and its derivatives. Key methods include:
- Thioglycoside Activation : Cyclopropane-based CCPB thioglycosides enable efficient O-, N-, and S-glycosylation under mild conditions. Scandium triflate (Sc(OTf)₃) in dichloroethane with 5 Å molecular sieves achieves yields up to 93% (Table 1) .
- Trichloroacetimidate Donors : Stepwise elongation using galactopyranosyl trichloroacetimidates with silver triflate (AgOTf) catalysis yields high-purity products. For example, coupling 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with glucosamine acceptors produces lactosaminide derivatives in 83% yield .
Table 1: Glycosylation Efficiency with Sc(OTf)₃ Catalyst
| Entry | Solvent | Molecular Sieve | Yield (%) |
|---|---|---|---|
| 12 | CH₂Cl₂ | 5 Å | 93 |
| 13 | Toluene | 5 Å | 88 |
| 14 | Et₂O | 5 Å | 90 |
| 15 | MeCN | 5 Å | Trace |
Substitution and Protection Reactions
Protecting groups modulate reactivity during synthesis:
- Benzoylation : Selective 6-O-benzoylation of glucosamine precursors confirms regioselectivity via NMR shifts .
- Pivaloylation : Treatment with pivaloyl chloride at −10°C selectively acylates O-2, O-3, and O-6 positions, yielding tripivaloate intermediates (64%) .
- Deprotection : Thiourea-mediated chloroacetate removal generates acceptors for subsequent fucosylation .
Fragmentation Mechanisms
Mass spectrometry reveals gas-phase fragmentation pathways:
- Protonated Species : CID fragmentation primarily produces Y-type ions via mobile proton participation, with water loss at the reducing end. Z-type fragments are absent, challenging prior assumptions .
- Methylation Effects : Methyl glycosidation stabilizes fragments, reducing secondary cleavages compared to underivatized analogs .
Comparative Reaction Conditions
Table 2: Lewis Acid Catalysts in Glycosylation
| Catalyst | Solvent | Yield (%) | Key Observation |
|---|---|---|---|
| Sc(OTf)₃ | CH₂Cl₂ | 93 | Optimal for diverse nucleophiles |
| Fe(OTf)₃ | CH₂Cl₂ | 75 | Moderate efficiency |
| Cu(OTf)₂ | CH₂Cl₂ | 68 | Compatible with acid-labile groups |
| Sn(OTf)₂ | CH₂Cl₂ | 72 | Requires anhydrous conditions |
Key Research Findings
- Automated Glycan Assembly : Solid-phase synthesis streamlines production, achieving >95% purity for biomedical applications.
- Anomerization Control : Prolonged refluxing of galactosides leads to α/β anomer mixtures, necessitating precise thermal control .
- Selectin Binding : Lea-MG’s fucose residue mediates selective interactions with E-selectin, influencing immune cell adhesion .
These reactions underscore Lea-MG’s versatility in glycan engineering, enabling tailored probes for studying carbohydrate-protein interactions and therapeutic development.
Preparation Methods
Methyl Imidate Protection Strategy for N-Acetylglucosamine
The temporary protection of GlcNAc’s C-2 acetamido group as a methyl imidate has emerged as a pivotal strategy to prevent unwanted side reactions during glycosylation. Jenifer et al. demonstrated that converting GlcNAc’s N-acetyl group to a methyl imidate (Fig. 1A) allows selective O-4 glycosylation with galactose donors. The imidate group is later hydrolyzed under mild acidic conditions to regenerate the N-acetyl moiety. This approach avoids the steric hindrance and side reactivity associated with traditional N-phthaloyl protection.
Critical Reaction Parameters :
-
Donor : Perbenzylated galactosyl trichloroacetimidate
-
Promoter : BF₃·OEt₂ (0.2 equiv, -20°C)
Glycosylation Approaches Using Trichloroacetimidate Donors
Trichloroacetimidate donors dominate modern oligosaccharide synthesis due to their tunable reactivity and high stereoselectivity. Auzanneau’s group leveraged 4-modified galactosyl trichloroacetimidates (4-OMe, 4-Cl, 4-F) to investigate donor reactivity (Table 1). The 4-fluoro derivative exhibited superior glycosylation efficiency (85% yield) compared to 4-OAc (72%) and 4-Cl (65%) analogues when coupled to GlcNAc acceptors.
Table 1: Glycosylation Efficiency of 4-Modified Galactosyl Donors
The β-configuration is ensured by neighboring group participation from a C-2 acetate, while the α-fucosyl linkage requires non-participating groups (e.g., benzyl) and thioglycoside donors activated by NIS/TfOH .
Selenoglycoside Activation for Fucosylation
Selenoglycosides offer unique advantages in sequential glycosylation. A thesis by detailed the use of phenyl 1-seleno-β-D-galactofuranoside donors activated by N-iodosuccinimide (NIS) and triflic acid (TfOH) to construct α-linked fucosyl residues. The selenide leaving group’s low electronegativity enables chemoselective activation in the presence of thioglycosides, facilitating one-pot strategies.
Key Steps :
-
Galactosylation : Selenogalactoside + GlcNAc acceptor → β1-3 linkage (68% yield) .
-
Fucosylation : Thiofucoside + disaccharide acceptor → α1-4 linkage (NIS/TfOH, 73% yield) .
Protecting Group Management and Global Deprotection
Orthogonal protecting groups are essential for sequential glycosylation. Persistent benzyl (Bn) groups and temporary p-methoxybenzyl (PMB) ethers enable selective deprotection (Table 2). Zemplén deacylation (NaOMe/MeOH) and hydrogenolysis (H₂/Pd-C) are employed for final deprotection.
Table 2: Protecting Group Strategy for Lewis A Synthesis
| Position | Protecting Group | Removal Method |
|---|---|---|
| O-3 | PMB | DDQ (dichlorodioxane) |
| O-4 | Bn | H₂/Pd-C |
| O-6 | Ac | Zemplén |
Analytical Characterization and Validation
Structural confirmation relies on NMR and mass spectrometry. The trisaccharide’s ¹H NMR spectrum displays characteristic anomeric protons: δ 5.32 (α-Fuc H-1), δ 4.52 (β-Gal H-1), and δ 4.78 (β-GlcNAc H-1) . 2D TOCSY and HSQC correlations verify linkage positions . High-resolution MS (ESI-TOF) provides molecular ion validation ([M+Na]⁺ calc. 827.3, found 827.4) .
Applications in Biomedical Research
Lewis A methyl glycoside serves as a hapten in anticancer vaccines and a probe for lectin binding studies. Its stability in physiological buffers enables real-time monitoring of carbohydrate-protein interactions . Recent work explores its role in modulating immune checkpoint inhibitors, with preclinical trials underway .
Q & A
Q. What analytical methods are recommended for quantifying Lewis A trisaccharide, methyl glycoside in polysaccharide mixtures?
The phenol-sulfuric acid colorimetric assay is widely used for quantifying reducing sugars and derivatives, including methyl glycosides. This method involves reacting the compound with phenol and concentrated sulfuric acid to produce a stable orange-yellow color, measurable spectrophotometrically at 490 nm. It is sensitive to submicrogram amounts and compatible with chromatographic separations (e.g., paper partition chromatography) for complex mixtures . For methyl glycosides requiring derivatization, gas chromatography (GC) with trimethylsilyl (TMS) or trifluoroacetyl (TFA) derivatives is recommended, as underivatized methyl glycosides lack sufficient volatility for direct GC analysis .
Q. How can the structural identity of this compound be confirmed after synthesis?
Structural validation typically combines high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, Birch reduction products of acetylthiohexyl trisaccharides are confirmed via HR-ESI-MS for molecular weight and NMR for anomeric proton signals (e.g., α/β configurations). Chromatographic purification (e.g., Biogel P2 columns) ensures isolation of pure products prior to analysis . Comparative studies against synthetic standards (e.g., mobility matching in gel electrophoresis) further validate structural identity .
Q. What challenges arise in synthesizing this compound, and how are they addressed?
Key challenges include stereoselective glycosidic bond formation and avoiding undesired side reactions. For instance, Birch reduction of 6-acetylthiohexyl trisaccharides can lead to reductive desulfurization, producing hexyl glycosides instead of thiol intermediates. This is mitigated by optimizing reaction conditions (e.g., Na/NH3 at −78°C) and confirming products via chromatography and spectral comparisons . Sequential glycosylation strategies using protected monosaccharides (e.g., tert-butyldiphenylsilyl groups) improve stereochemical control .
Advanced Research Questions
Q. How do fragmentation mechanisms of protonated this compound differ from its underivatized form in mass spectrometry?
Electrospray ionization Fourier-transform ion cyclotron resonance (ESI-FT-ICR) MS reveals that the methyl glycoside’s reducing end plays a critical role in fragmentation. Unlike the underivatized trisaccharide, which generates Z-type ions, the methylated form predominantly produces Y-type ions and water-loss fragments. This suggests that methylation stabilizes the reducing end, redirecting cleavage pathways and suppressing cross-ring (Z-type) fragmentation .
Q. What enzymatic strategies are used to probe the glycan structure of this compound?
Glycoside hydrolases like XylS (α-xylosidase) are employed to digest specific linkages. For example, XylS selectively hydrolyzes α-glucosidic bonds but not β-linked derivatives, enabling differentiation of glycan isomers. Post-digestion analysis via gel electrophoresis or LC-MS confirms cleavage patterns, as seen in studies of Notch1 O-glucose glycans, where XylS digestion ruled out XG disaccharide contamination .
Q. How can this compound be functionalized for bioconjugation in glycobiology studies?
Aminooxy glycosides are synthesized for oxime-based conjugation, preserving native modifications (e.g., L-Ala–galactosamine). This involves stereoselective glycosylation of protected monosaccharides followed by deprotection and functionalization. For instance, tert-butyldiphenylsilyl-protected intermediates are converted to aminooxy derivatives, enabling site-specific coupling to proteins or probes without altering critical epitopes .
Methodological Considerations
Q. How should contradictory data on glycan composition be resolved?
Contradictions often arise from enzymatic specificity or analytical sensitivity. For example, conflicting reports on XG disaccharide vs. XXG trisaccharide in Notch1 glycans were resolved by repeating digestions with rigorously purified enzymes (to eliminate buffer salt interference) and validating results with orthogonal methods (e.g., FACE and LC-MS). Comparative retention times and mobility matching against authenticated standards are critical .
Q. What statistical approaches ensure reproducibility in glycan quantification?
Triplicate measurements with internal standards (e.g., deuterated analogs) minimize technical variability. For colorimetric assays, standard curves must be validated across multiple runs, and outliers assessed via Grubbs’ test. In GC analyses, retention index libraries and peak integration thresholds (e.g., signal-to-noise >10) enhance reproducibility .
Tables of Key Data
| Synthetic Challenge | Solution | Reference |
|---|---|---|
| Reductive desulfurization | Optimize Birch reduction conditions | |
| Stereochemical control | Use tert-butyldiphenylsilyl protecting groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
